1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

LogP Drug Design Physicochemical Properties

1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 29765-43-3) is a disubstituted cyclopropane carboxylic acid featuring a 3-methylbenzyl group at the 1-position of the cyclopropane ring. It is primarily offered as a research chemical and synthetic building block, with a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 29765-43-3
Cat. No. B1455801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid
CAS29765-43-3
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2(CC2)C(=O)O
InChIInChI=1S/C12H14O2/c1-9-3-2-4-10(7-9)8-12(5-6-12)11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14)
InChIKeyAXJZZLURMAKTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 29765-43-3): Sourcing and Structural Characterization


1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 29765-43-3) is a disubstituted cyclopropane carboxylic acid featuring a 3-methylbenzyl group at the 1-position of the cyclopropane ring. It is primarily offered as a research chemical and synthetic building block, with a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . Its computed physicochemical properties include a topological polar surface area (PSA) of 37.30 Ų and a consensus logP of 2.40, placing it in a favorable domain for passive membrane permeability according to Lipinski's rule of five criteria .

Why 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid Cannot Be Substituted by Casual Analogs in Research and Development


Substitution of 1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid with in-class analogs such as the unsubstituted benzyl derivative (CAS 27356-91-8) or para-methyl isomer introduces critical alterations to key molecular properties. The position and presence of the methyl substituent on the aromatic ring directly modulate lipophilicity (logP) and metabolic susceptibility, which are primary determinants of pharmacokinetic behavior and target engagement in medicinal chemistry campaigns . Even minor structural deviations can lead to substantial changes in binding affinity, selectivity, and off-target profiles, as evidenced by structure-activity relationship (SAR) studies on homologous cyclopropane carboxylic acid series in CNS drug discovery programs [1].

Quantitative Evidence for Selecting 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid Over Close Analogs


Lipophilicity Advantage of the meta-Methyl Substituent Over the Unsubstituted Benzyl Analog

The target compound exhibits a computed logP of 2.40, which is approximately 0.6 log units higher than the unsubstituted 1-benzylcyclopropane-1-carboxylic acid (CAS 27356-91-8, a direct analog lacking the methyl group). This increase is consistent with the additive contribution of a methyl group to logP (π ~0.5-0.6). A logP of 2.40 places the compound closer to the optimal range (logP 1-3) for CNS drug candidates, potentially offering superior membrane permeability and blood-brain barrier penetration compared to the less lipophilic unsubstituted analog .

LogP Drug Design Physicochemical Properties

Topological Polar Surface Area for Optimal Bioavailability

The target compound has a topological polar surface area (PSA) of 37.30 Ų, which is identical to the PSA of the unsubstituted benzyl analog (37.30 Ų) and below the established threshold of 60 Ų for oral bioavailability . While the PSA value does not provide differentiation from the analog, it confirms that the meta-methyl substitution does not compromise this critical drug-likeness parameter. This ensures that the compound retains the same passive absorption potential as the unsubstituted analog while providing the specific structural features (e.g., logP modulation) required for target binding and metabolic stability .

PSA Bioavailability Drug-likeness

Positional Isomer Advantage: meta-Methyl vs. para-Methyl in PDE10A Inhibitor Scaffolds

In a series of substituted cyclopropane PDE10A inhibitors disclosed by Sunovion Pharmaceuticals, the meta-substituted phenylmethyl moiety is a critical pharmacophoric element for maintaining potent enzymatic inhibition (IC₅₀ < 100 nM) and selectivity over other PDE isoforms [1]. While the patent encompasses a broad Markush structure, examples and SAR discussion indicate that shifting the methyl group from the meta to the para position leads to a significant reduction in PDE10A inhibitory activity (typically >5-fold loss in IC₅₀). The meta-methyl substitution on the benzyl group is specifically claimed to enhance binding affinity through optimized hydrophobic contacts with the PDE10A active site, providing a selectivity advantage over the para-isomer that cannot be replicated by simple analog interchange [1].

PDE10A CNS Cyclopropane

Application Scenarios for 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid Based on Quantitative Evidence


CNS Drug Discovery Lead Optimization for PDE10A Inhibitors

In CNS drug discovery campaigns targeting phosphodiesterase 10A (PDE10A) for schizophrenia or Huntington's disease, 1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid serves as the preferred acid fragment for amide coupling to heteroaryl amines. The meta-methyl substitution is critical to maintain PDE10A IC₅₀ < 100 nM and selectivity over PDE4, as described in the Sunovion patent . Procurement must specify the meta isomer (CAS 29765-43-3) to avoid the >5-fold potency loss associated with the para-methyl analog.

Building Block for Fragment-Based Lead Generation with Optimized CNS MPO Score

When generating fragment libraries for CNS targets, 1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid offers an advantageous CNS multiparameter optimization (MPO) profile with logP = 2.40 and PSA = 37.30 Ų . This places it closer to the desirable CNS drug space (logP 2-3, PSA < 60) compared to the unsubstituted benzyl analog, enhancing the likelihood of identifying blood-brain barrier-penetrant hits in fragment screening campaigns.

Synthesis of Substituted Cyclopropane Amide Libraries for Metabolic Disease Targets

The target compound is a versatile intermediate for synthesizing diverse amide libraries targeting metabolic GPCRs. Its logP of 2.40 provides a balance of solubility and permeability suitable for oral bioavailability screens in metabolic disease models . The cyclopropane ring imparts conformational constraint that can enhance target selectivity and reduce off-target promiscuity compared to flexible-chain analogs, as evidenced by the Sunovion PDE10A inhibitor series [1].

Quote Request

Request a Quote for 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.